molecular formula C15H10Cl2N2O2 B1316933 2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid CAS No. 123016-78-4

2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid

Cat. No. B1316933
M. Wt: 321.2 g/mol
InChI Key: MAHJAEVCLMBXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 2,4-Dichlorobenzyl alcohol , which is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections . It’s also related to 2,4-Dichlorobenzoyl chloride , an organic building block used in the synthesis of biaryls .


Synthesis Analysis

While specific synthesis methods for “2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid” are not available, 2,4-Dichlorobenzoyl chloride has been synthesized by catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid . Another related compound, 2,4-Dichlorophenylacetic acid, has been synthesized via the carbonylation of 2,4-dichlorobenzyl chloride .

Scientific Research Applications

Crystal Structure Analysis

A study by Hu Yong-zhou (2008) explored the crystal structure of a closely related compound, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid. It revealed that this compound crystallizes in a triclinic space group with specific unit cell parameters, suggesting a stable crystalline polymorph that may enhance bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

Antispermatogenic Effects

The antispermatogenic potential of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and related derivatives has been studied. Corsi and Palazzo (1976) found that these compounds, particularly 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, showed potent activity in reducing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

Synthesis and Characterization

Various studies have focused on synthesizing and characterizing indazole derivatives. One such study by Schmidt et al. (2006) examined the synthesis of 1.2-dimethylindazolium-3-carboxylates, which are derivatives of indazole alkaloids. These compounds were used to generate N-heterocyclic carbenes of indazole (Schmidt et al., 2006).

Chemodivergent Functionalization

Bhattacharjee et al. (2021) developed a transition-metal-free method for the chemodivergent C-3 functionalization of 2H-indazoles, demonstrating the versatility of indazole derivatives in chemical synthesis (Bhattacharjee et al., 2021).

Pharmacological Potential

Studies have examined the pharmacological potential of indazole derivatives. For instance, Gong et al. (2002) investigated the inhibition of cystic fibrosis transmembrane conductance regulator chloride channels by indazole compounds, suggesting potential applications in reproductive health and as pharmacological tools (Gong et al., 2002).

Synthesis Optimization

Efforts have been made to optimize the synthesis of indazole derivatives. Yin Jia (2014) described an improved synthesis of lonidamine, a compound based on the indazole-carboxylic acid structure, demonstrating the importance of refining synthesis methods for these compounds (Yin Jia, 2014).

Biological Impact Assessment

Research by Singh and Dominic (1983) evaluated the insensitivity of the musk shrew testis to a derivative of 2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid, providing insights into species-specific responses to these compounds (Singh & Dominic, 1983).

Future Directions

While specific future directions for “2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid” are not available, there is ongoing research into the development of drugs based on imidazole and benzimidazole bioactive heterocycles .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-14(15(20)21)11-3-1-2-4-13(11)18-19/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHJAEVCLMBXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M De Luca, R Bartolino, B Gabriele, G Ragno - 2014 - dspace.unical.it
" La presente tesi è cofinanziata con il sostegno della Commissione Europea, Fondo Sociale Europeo e della Regione Calabria. L’autore è il solo responsabile di questa tesi e la …
Number of citations: 2 dspace.unical.it

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